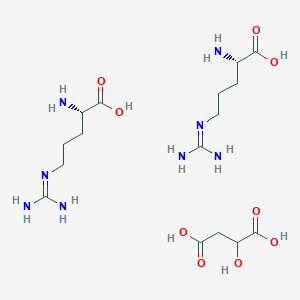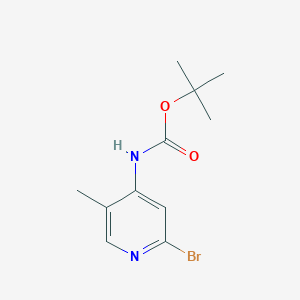
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is a heterocyclic compound that features both azetidine and pyridine rings. The presence of chlorine atoms on the pyridine ring enhances its reactivity and potential for various applications in scientific research and industry. This compound is of interest due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride typically involves the formation of the azetidine ring followed by its attachment to the dichloropyridine moiety. One common method involves the use of aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like acetonitrile, with the reaction mixture being heated to around 60°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: Suzuki–Miyaura cross-coupling reactions can be used to attach different functional groups to the azetidine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyridine ring, while coupling reactions can produce complex heterocyclic compounds with enhanced biological activities.
科学的研究の応用
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用機序
The mechanism of action of 4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The chlorine atoms on the pyridine ring can enhance binding affinity and selectivity, making the compound a potent modulator of biological activity .
類似化合物との比較
Similar Compounds
4-(Azetidin-3-yl)benzonitrile hydrochloride: Similar in structure but with a benzonitrile group instead of a dichloropyridine moiety.
3-(Benzyloxy)azetidine hydrochloride: Contains an azetidine ring with a benzyloxy group attached.
3-(3-Methoxyphenyl)azetidine hydrochloride: Features an azetidine ring with a methoxyphenyl group.
Uniqueness
4-(Azetidin-3-yl)-2,6-dichloropyridine hydrochloride is unique due to the presence of two chlorine atoms on the pyridine ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other azetidine derivatives and enhances its potential for various applications in research and industry.
特性
分子式 |
C8H9Cl3N2 |
|---|---|
分子量 |
239.5 g/mol |
IUPAC名 |
4-(azetidin-3-yl)-2,6-dichloropyridine;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N2.ClH/c9-7-1-5(2-8(10)12-7)6-3-11-4-6;/h1-2,6,11H,3-4H2;1H |
InChIキー |
KRINHPAWVVGNKU-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC(=NC(=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)








![(R)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13132713.png)



